molecular formula C9H7ClO B1589440 1-(4-Chlorophenyl)prop-2-yn-1-ol CAS No. 29805-11-6

1-(4-Chlorophenyl)prop-2-yn-1-ol

Cat. No. B1589440
CAS RN: 29805-11-6
M. Wt: 166.6 g/mol
InChI Key: LPJLPGPHEDSJHU-UHFFFAOYSA-N
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Description

“1-(4-Chlorophenyl)prop-2-yn-1-ol” is a chemical compound with the molecular formula C9H7ClO . It has a molecular weight of 166.61 . The compound appears as a light yellow oil .


Synthesis Analysis

The synthesis of “1-(4-Chlorophenyl)prop-2-yn-1-ol” involves a reaction that yields a 70% yield . The reaction involves the use of 1H NMR (400 MHz, CDCl3) and 13C NMR (100 MHz, CDCl3) .


Molecular Structure Analysis

The InChI code for “1-(4-Chlorophenyl)prop-2-yn-1-ol” is 1S/C9H7ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6,9,11H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“1-(4-Chlorophenyl)prop-2-yn-1-ol” appears as a light yellow oil . Its 1H NMR (400 MHz, CDCl3) and 13C NMR (100 MHz, CDCl3) properties have been documented .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

  • The compound exhibits significant properties in molecular structure and spectroscopic analysis. The study of similar compounds, like (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, reveals insights into the vibrational wavenumbers, molecular electrostatic potential (MEP) analysis, and hyper-conjugative interactions, which are pivotal in understanding molecular stability and electron density transfer (Najiya et al., 2014).

Crystallography and Molecular Docking

  • X-ray crystallography and molecular docking studies are significant in understanding the geometry and potential applications of the compound. For example, research on similar chalcone derivatives, like (2E)-1-(4-2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, provides insights into molecular interactions and potential biological relevance through Hirshfeld surfaces analysis (Salian et al., 2018).

Biological Properties

  • Synthesized analogs of 1-(4-Chlorophenyl)prop-2-yn-1-ol, such as 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides, have shown pronounced anticonvulsive and peripheral n-cholinolytic activities, which underscore its potential in biomedical research (Papoyan et al., 2011).

Optical and Electronic Properties

  • Studies on similar compounds have demonstrated significant linear, second, and third-order nonlinear optical properties. These findings are important for the development of materials for semiconductor devices and suggest potential applications in optoelectronics (Shkir et al., 2019).

Antibacterial Applications

  • Derivatives of 1-(4-Chlorophenyl)prop-2-yn-1-ol, such as those containing the 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment, have shown promising antibacterial activity. This suggests its utility in developing novel antimicrobial agents (Mehta, 2016).

Synthetic Applications in Organic Chemistry

  • The compound's derivatives have applications in synthetic organic chemistry, as demonstrated by the palladium-catalyzed synthesis of various heterocyclic compounds. This process is significant in the development of new pharmaceuticals and other chemical entities (Gabriele et al., 2000).

properties

IUPAC Name

1-(4-chlorophenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6,9,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJLPGPHEDSJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464669
Record name 1-(4-chlorophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)prop-2-yn-1-ol

CAS RN

29805-11-6
Record name 1-(4-chlorophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
FH Blindheim, MB Hansen, S Evjen, W Zhu… - Catalysts, 2018 - mdpi.com
Clenbuterol is a β 2 -agonist used in the veterinary treatment of asthma in several countries. The drug is listed on the World Antidoping Agency’s prohibited list due to its effect on …
Number of citations: 8 www.mdpi.com
N Su, ZJ Wang, LZ Wang, X Zhang… - Chemical Biology & …, 2011 - Wiley Online Library
A series of isosteric analogs of mandipropamid were designed and synthesized via ‘click chemistry’. The amide bond of mandipropamid was substituted by a 1,2,3‐triazole functional …
Number of citations: 16 onlinelibrary.wiley.com
PM Diz, A Coelho, A El Maatougui… - The Journal of …, 2013 - ACS Publications
We herein document the first example of a reliable copper-catalyzed Huisgen 1,3-dipolar cycloaddition under oxidative conditions. The combined use of two polymer-supported …
Number of citations: 26 pubs.acs.org
KG Nelson - 2013 - search.proquest.com
Chiral 1-arylprop-2-en-1-ols and 1-arylprop-2-yn-1-ols are useful building blocks for modern pharmaceuticals. Previous work has found that enzyme catalysis is a potential new …
Number of citations: 2 search.proquest.com
HSM Siah, M Kaur, N Iqbal… - European Journal of …, 2014 - Wiley Online Library
The results of our previous comparative study of chemoselective gold(I)‐catalysed alkene cycloadditions of propargyl substrates demonstrated that propargyl acetals react by different …
J Jeschke, M Korb, T Rueffer… - Advanced Synthesis & …, 2015 - Wiley Online Library
Ruthenium complexes with the formulae Ru(CO) 2 (PR 3 ) 2 (O 2 CPh) 2 [6a–h; R=n‐Bu, p‐MeO‐C 6 H 4 , p‐Me‐C 6 H 4 , Ph, p‐Cl‐C 6 H 4 , m‐Cl‐C 6 H 4 , p‐CF 3 ‐C 6 H 4 , m,m′‐(…
Number of citations: 21 onlinelibrary.wiley.com
G He, C Fu, S Ma - Tetrahedron, 2009 - Elsevier
The fluorohydroxylation of allenyl phosphine oxides with Selectfluor in commercial MeCN without prior treatment or a mixed solvent of anhydrous MeCN (refluxed over CaH 2 and …
Number of citations: 40 www.sciencedirect.com
D Spitzner - thieme-connect.com
The pyridine ring system is found as a substructure in natural products; pyridine alkaloids (eg, nicotine, epibatidine, epiguaipyridine, nemertelline)[1, 2] and pyridine derivatives (and the …
Number of citations: 0 www.thieme-connect.com
BS Chinta, B Baire - The Journal of Organic Chemistry, 2015 - ACS Publications
A mild, cascade methodology based on the modified Cadiot–Chodkiewicz reaction was developed for the stereoselective synthesis of trans-enynones. By this methodology, structurally …
Number of citations: 23 pubs.acs.org
PA Keller, MK Abdel-Hamid… - Pyridines: From Lab to …, 2013 - books.google.com
This chapter will present the synthesis of basic pyridines functionalised in various positions with a range of different substituents. The discussion will highlight the advantages of each …
Number of citations: 1 books.google.com

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